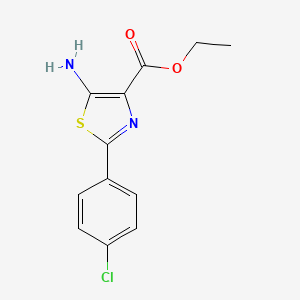
Ethyl 5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is a chemical compound belonging to the thiazole class of heterocyclic aromatic organic compounds Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-chloroaniline and ethyl chloroformate as starting materials.
Reaction Steps: The process involves the formation of an intermediate thiazole ring through a cyclization reaction
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through techniques such as recrystallization or chromatography to remove any impurities.
Scaling Up: The process is scaled up to meet industrial demands, ensuring that large quantities of the compound can be produced efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of different functional groups.
Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reducing Agents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substituents: Various nucleophiles and electrophiles can be used to introduce different substituents.
Major Products Formed:
Oxidized Derivatives: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.
Reduced Derivatives: Reduction can produce amines, alcohols, and other reduced forms.
Substituted Derivatives: Substitution reactions can yield compounds with different functional groups, such as halides, alkyl groups, and others.
Applications De Recherche Scientifique
Ethyl 5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of thiazole chemistry.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including dyes, pigments, and pharmaceutical intermediates.
Mécanisme D'action
The mechanism by which Ethyl 5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Ethyl 5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other thiazole derivatives, such as 2-aminothiazole and 4-methylthiazole, share structural similarities.
Uniqueness: The presence of the chlorophenyl group and the specific ester functionality distinguishes this compound from others, contributing to its unique properties and applications.
Propriétés
Formule moléculaire |
C12H11ClN2O2S |
|---|---|
Poids moléculaire |
282.75 g/mol |
Nom IUPAC |
ethyl 5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-17-12(16)9-10(14)18-11(15-9)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3 |
Clé InChI |
RCRGRRCHCAWUOW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



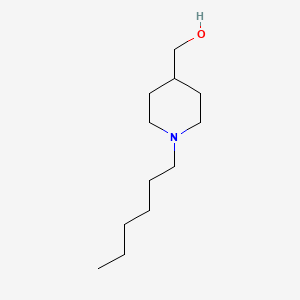
![4-[5-(1,3-Dioxolan-2-yl)furan-2-yl]pyridazine](/img/structure/B15358994.png)
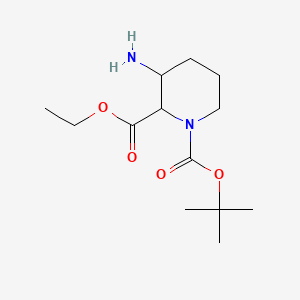

![Tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B15359002.png)
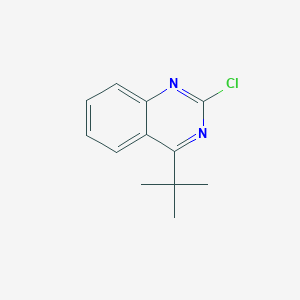
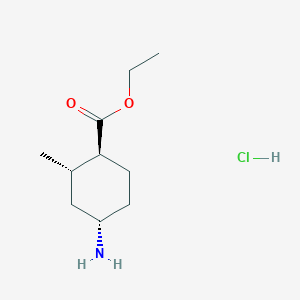
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B15359009.png)
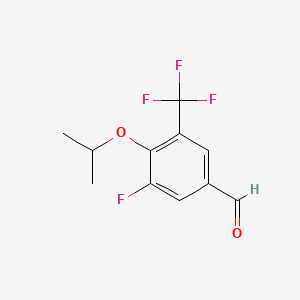
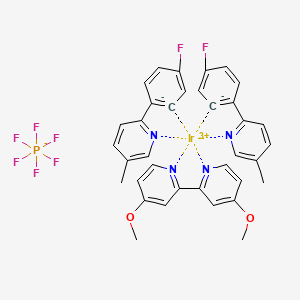
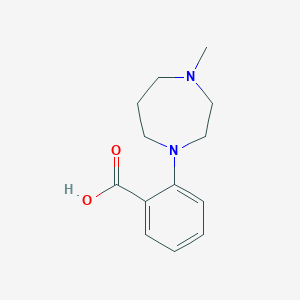
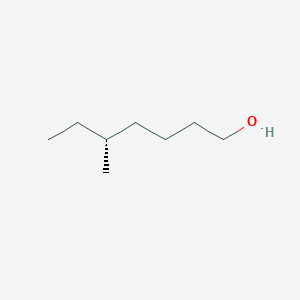
![(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B15359047.png)
